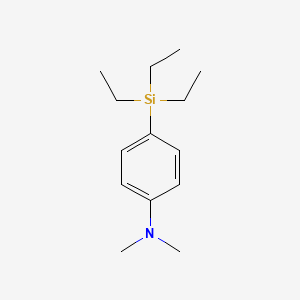

N,N-Dimethyl-4-(triethylsilyl)aniline

Description

N,N-Dimethyl-4-(triethylsilyl)aniline is a substituted aniline derivative featuring a triethylsilyl group at the para position of the aromatic ring. This compound is synthesized via a two-step procedure: (1) nucleophilic addition to triethoxysilane derivatives and (2) reduction using lithium aluminium hydride (or deuteride for deuterated analogs, as in the case of N,N-dimethyl-4-(silyl-d3)aniline) . The triethylsilyl group imparts significant lipophilicity and steric bulk, influencing its chemical stability and reactivity. The compound is typically isolated as a colorless crystalline solid and serves as a precursor in deuteration reactions and organometallic syntheses .

Properties

Molecular Formula |

C14H25NSi |

|---|---|

Molecular Weight |

235.44 g/mol |

IUPAC Name |

N,N-dimethyl-4-triethylsilylaniline |

InChI |

InChI=1S/C14H25NSi/c1-6-16(7-2,8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |

InChI Key |

HAZGYNJFZJEYIS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of N,N-Dimethyl-4-(triethylsilyl)aniline and Analogs

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

Steric and Electronic Effects :

- Solubility and Lipophilicity: Triethylsilyl derivatives are more lipophilic than trimethylsilyl analogs due to longer alkyl chains, making them suitable for non-polar reaction environments . Thiophene-containing analogs () show moderate solubility in organic solvents, influenced by the heterocycle’s polarity .

Optical and Electronic Properties

- Fluorescence : While pyrimidoindazole-based anilines () exhibit fluorescence quantum yields up to 0.068, silyl-substituted analogs lack reported fluorescence data. Triazole derivatives () show tunable emission based on substituent positioning .

- Solvatochromism : Ethynyl-linked pull-push analogs () demonstrate solvent-dependent spectral shifts (Stokes shifts up to 110 nm), whereas silyl groups likely induce weaker solvatochromic effects due to their electron-donating nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.